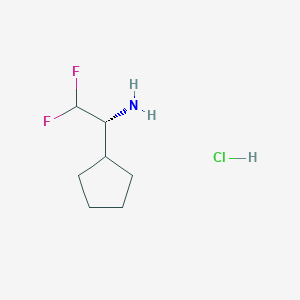
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 receptor and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. This binding activates the receptor, leading to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). The activation of the CB1 receptor also leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The overall effect is the modulation of neuronal activity, leading to the physiological and behavioral effects of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride.
Biochemical and Physiological Effects:
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has also been shown to have analgesic effects by reducing the transmission of pain signals in the spinal cord. In addition, (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has been shown to have anti-convulsant effects by reducing the excitability of neurons in the brain.
Advantages and Limitations for Lab Experiments
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the specific modulation of neuronal activity. (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is also stable and can be easily synthesized in large quantities. However, (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride also has some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride. One area of research is the development of more selective agonists of the CB1 receptor, which could reduce the off-target effects of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride. Another area of research is the investigation of the potential therapeutic applications of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride in the treatment of addiction, anxiety, and depression. Finally, the mechanisms underlying the biochemical and physiological effects of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride could be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects. (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has several advantages for lab experiments, but also has some limitations. Future research on (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride could lead to the development of new treatments for a variety of neurological disorders.
Synthesis Methods
The synthesis of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride involves the reaction of 1-cyclopentyl-2-hydroxyethanone with 2,2-difluoroethylamine hydrochloride in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain the hydrochloride salt of (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride.
Scientific Research Applications
(1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to be effective in reducing neuropathic pain, spasticity, and tremors in animal models. (1R)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has also been investigated for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
(1R)-1-cyclopentyl-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)6(10)5-3-1-2-4-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNYUVKBKHNLKP-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide](/img/structure/B2899769.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2899771.png)
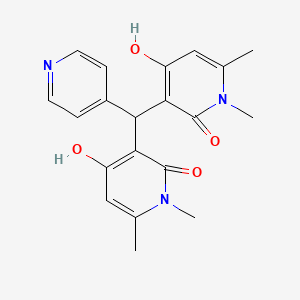

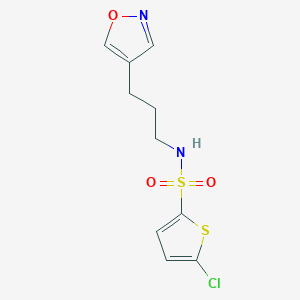
![N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2899777.png)
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)
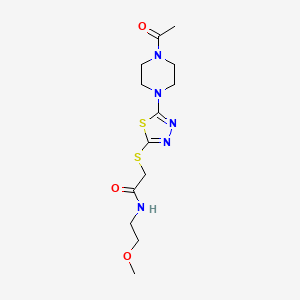
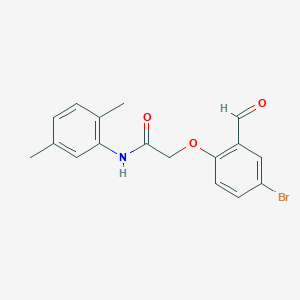
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)